molecular formula C12H19F3N4O B11750286 3-Amino-N,N-dipropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

3-Amino-N,N-dipropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11750286
M. Wt: 292.30 g/mol
InChI Key: SAJNVASWPRIJHD-UHFFFAOYSA-N
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Description

3-Amino-N,N-dipropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a pyrazole-derived compound characterized by three key substituents:

  • Position 1: A 2,2,2-trifluoroethyl group, imparting strong electron-withdrawing properties and enhanced metabolic stability.
  • Position 3: An amino group (-NH₂), which may facilitate hydrogen bonding in biological systems.
  • Position 4: An N,N-dipropyl carboxamide moiety, contributing to lipophilicity and steric bulk.

Theoretical molecular formula: C₁₂H₂₀F₃N₄O (calculated molecular weight: ~293 g/mol). This compound is hypothesized to serve as a high-purity intermediate in pharmaceutical synthesis, though specific applications require further validation.

Properties

Molecular Formula

C12H19F3N4O

Molecular Weight

292.30 g/mol

IUPAC Name

3-amino-N,N-dipropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C12H19F3N4O/c1-3-5-18(6-4-2)11(20)9-7-19(17-10(9)16)8-12(13,14)15/h7H,3-6,8H2,1-2H3,(H2,16,17)

InChI Key

SAJNVASWPRIJHD-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=CN(N=C1N)CC(F)(F)F

Origin of Product

United States

Biological Activity

3-Amino-N,N-dipropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 3-Amino-N,N-dipropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. The general synthetic pathway can be summarized as follows:

  • Starting Materials : The synthesis begins with 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine and other reagents.
  • Reagents : Common reagents include palladium catalysts and bases for facilitating the coupling reactions.
  • Conditions : The reaction is usually conducted in an inert atmosphere at elevated temperatures to promote product formation.
  • Purification : The final product is purified using techniques such as HPLC to achieve high purity levels.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-Amino-N,N-dipropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted that pyrazole derivatives could inhibit BRAF(V600E), a common mutation in melanoma, showcasing their potential in targeted cancer therapies .

Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives is well-documented. Compounds in this class have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in models of arthritis and other inflammatory diseases . Specifically, studies indicate that pyrazole-based compounds can modulate pathways involving cyclooxygenase (COX) enzymes and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) .

Antimicrobial Activity

Antimicrobial properties have also been attributed to pyrazole derivatives. A comparative study demonstrated that certain pyrazole carboxamides exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Antioxidant Activity

The antioxidant capabilities of pyrazole derivatives have been explored in various studies. These compounds can scavenge free radicals and protect cellular components from oxidative damage. For example, thieno[2,3-c]pyrazole compounds were shown to mitigate oxidative stress in fish erythrocytes exposed to toxic agents .

Case Studies

Activity Model/System Outcome
AnticancerHuman melanoma cell linesInhibition of cell proliferation
Anti-inflammatoryArthritis modelReduction in inflammatory markers
AntimicrobialBacterial strainsSignificant growth inhibition
AntioxidantFish erythrocytesProtection against oxidative damage

The biological activity of 3-Amino-N,N-dipropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide may be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : Some compounds may interact with specific receptors involved in cellular signaling pathways.
  • Cell Membrane Disruption : Antimicrobial activity is often linked to the ability of these compounds to disrupt bacterial membranes.

Comparison with Similar Compounds

Fluorination Patterns

  • Target vs. : The trifluoroethyl group (Target) enhances lipophilicity and metabolic resistance compared to the difluoroethyl group in .
  • Target vs.

Amide Substituents

  • Target’s Dipropyl : Higher lipophilicity (logP ~3.5 estimated) vs. ’s ethyl-methyl (logP ~2.8) and ’s methoxypropyl (logP ~2.2 due to polar ether oxygen) .
  • Methoxypropyl in : Introduces hydrogen-bonding capacity, improving aqueous solubility but possibly limiting membrane permeability .

Molecular Weight

  • The Target’s higher molecular weight (~293 vs. 250–262 g/mol) may reduce oral bioavailability, aligning with Lipinski’s “Rule of Five” limitations for drug-likeness.

Research Findings and Implications

  • Synthetic Utility : The Target’s trifluoroethyl and dipropyl groups are advantageous for creating stable intermediates, as seen in ISO-certified manufacturing processes for analogs like .
  • Limitations : Direct comparative data on pharmacokinetics or binding affinity are unavailable; structural inferences remain theoretical.

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